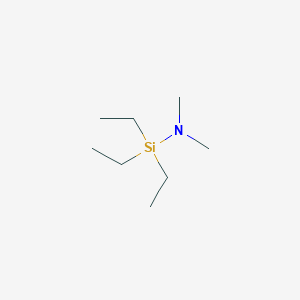
1-Boc-4-(4-Carboxybenzyl)piperazine
Vue d'ensemble
Description
1-Boc-4-(4-Carboxybenzyl)piperazine, also known as BOC-PIP, is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is a compound that is used in a variety of experiments, such as organic synthesis, biochemical and physiological research, and drug development. BOC-PIP has a unique structure, which is composed of an amine group and a carboxylic acid group connected by a benzyl ring. This structure allows for a variety of reactions to take place, which makes BOC-PIP a valuable tool for scientific research.
Applications De Recherche Scientifique
Convenient Synthesis of Bifunctional Tetraaza Macrocycles
Research by McMurry et al. (1992) highlights a synthesis approach involving 1-Boc-4-(4-Carboxybenzyl)piperazine for creating 4-nitrobenzyl-substituted macrocyclic tetraamines. These compounds are precursors to bifunctional poly(amino carboxylate) chelating agents, instrumental in developing diagnostic and therapeutic agents, especially in nuclear medicine and magnetic resonance imaging (MRI) contrast agents. The study demonstrates the versatility of this compound in facilitating complex cyclization reactions to yield macrocyclic structures with potential applications in bioconjugation and radiopharmaceuticals (McMurry et al., 1992).
Development of Non-cross-linked Polystyrene-supported Piperazine
Yang et al. (2004) developed a methodology for synthesizing non-cross-linked polystyrene (NCPS)-supported piperazine using this compound. This supported catalyst efficiently catalyzes Knoevenagel condensation under microwave irradiation, showcasing the chemical's utility in creating solid-phase catalysts for organic synthesis. The research opens avenues for the application of this compound in polymer-supported synthesis, contributing to the development of more sustainable and efficient catalytic processes (Yang et al., 2004).
Synthesis and Evaluation of Antimicrobial Agents
A study by Jadhav et al. (2017) explored the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which incorporates this compound. These compounds demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. This research exemplifies the potential of this compound in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Jadhav et al., 2017).
Synthesis of Piperazine Derivatives for Material Science
The research conducted by Kulkarni et al. (2016) on the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives illustrates the application of this compound in material science. The study not only provided insights into the chemical structure of these compounds but also assessed their antibacterial and antifungal activities, suggesting potential applications in the development of new materials with inherent antimicrobial properties (Kulkarni et al., 2016).
Propriétés
IUPAC Name |
4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOFKAHLQQITIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383736 | |
| Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479353-63-4 | |
| Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperazin-1-yl)methylbenzoic acid, N4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)











![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)

